Neratinib-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

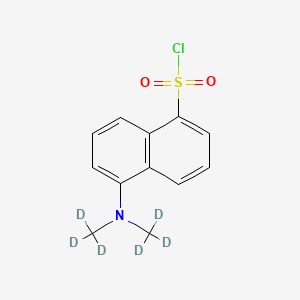

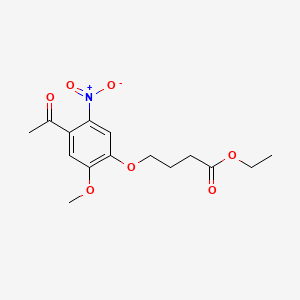

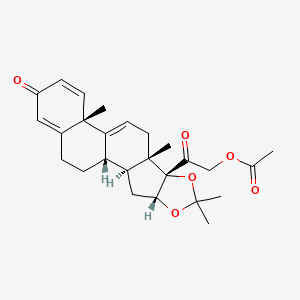

Neratinib-d6 is a deuterated form of neratinib, a potent, irreversible, small-molecule inhibitor of the epidermal growth factor receptor family. It is primarily used in the treatment of HER2-positive breast cancer. The deuterated form, this compound, is used in pharmacokinetic studies to understand the drug’s behavior in the body.

Wirkmechanismus

Target of Action

Neratinib-d6 primarily targets the Epidermal Growth Factor Receptor (EGFR) , Human Epidermal Growth Factor Receptor 2 (HER2) , and Human Epidermal Growth Factor Receptor 4 (HER4) . These receptors play a crucial role in cell growth and proliferation. In particular, they are overexpressed in certain types of cancers, such as HER2-positive breast cancer .

Mode of Action

This compound interacts with its targets by binding to and irreversibly inhibiting EGFR, HER2, and HER4 . This inhibition prevents the autophosphorylation of tyrosine residues on the receptor, which in turn reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Biochemical Pathways

The inhibition of EGFR, HER2, and HER4 by this compound affects several biochemical pathways. It reduces the signaling through the mitogen-activated protein kinase and Akt pathways . This leads to a decrease in the proliferation of cancer cells and an increase in cell death .

Pharmacokinetics

This compound and its major active metabolites have a Tmax (time to reach maximum concentration in the blood after administration) of 2-8 hours . The administration of this compound with a high-fat meal increases Cmax (maximum serum concentration) by 1.7-fold and total exposure by 2.2-fold . Administration with gastric acid-reducing agents such as proton pump inhibitors reduces cmax by 71% and total exposure by 65% .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the proliferation of cancer cells and an increase in cell death . In HER2-positive breast cancer cells, this compound has been shown to be an effective monotherapy, demonstrating additive effects when combined with trastuzumab .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of a high-fat meal can increase the bioavailability of the drug . Additionally, the use of gastric acid-reducing agents can significantly reduce the bioavailability . The patient’s health status, such as the presence of other diseases or conditions, can also affect the drug’s action and efficacy .

Biochemische Analyse

Biochemical Properties

Neratinib-d6 interacts with the catalytic domain of the EGFR family; ErbB1, ErbB2, and ErbB4, inhibiting the tyrosine kinase activity of these receptors . This interaction plays a crucial role in biochemical reactions, particularly in the context of cancer biochemistry.

Cellular Effects

This compound has been found to be effective as a monotherapy in HER2-low breast cancer cells and patient-derived organoids (PDOs), showing additive effects when combined with trastuzumab . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and irreversibly inhibiting EGFR, HER2, and HER4 . This prevents autophosphorylation of tyrosine residues on the receptor and reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated promising clinical activity as monotherapy in HER2-positive breast cancer . The effect became much less significant among HER2-mutated breast cancer patients . Over time, this compound-based combination therapy achieved a higher response rate than this compound monotherapy .

Dosage Effects in Animal Models

In animal models, a 50 mg/kg daily dose of this compound caused diarrhea in all animals and 23% less weight gained . This dose was confirmed as a robust and reproducible dose for use in a model for this compound-induced diarrhea .

Metabolic Pathways

This compound is involved in the Hippo developmental pathway, acting as a critical regulator of cell death and dysfunction in diabetes . It also plays a role in glucose metabolism and energy homeostasis .

Transport and Distribution

The apparent volume of distribution at steady state of this compound is 6433 L . It is over 99% bound to human plasma proteins, including human serum albumin and α1 acid glycoprotein .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Neratinib-d6 involves the incorporation of deuterium atoms into the molecular structure of neratinib. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:

Formation of the quinoline core: This involves the reaction of 4-chloro-3-cyano-7-ethoxy-6-quinoline with deuterated reagents.

Introduction of the side chains: The side chains are introduced through reactions with deuterated aniline derivatives and other deuterated intermediates.

Final deuteration step: The final product is subjected to deuteration conditions to ensure the incorporation of deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of deuterated intermediates: Using deuterated reagents and solvents.

Optimization of reaction conditions: To maximize yield and purity.

Purification and isolation: Using techniques such as crystallization and chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Neratinib-d6 undergoes various chemical reactions, including:

Oxidation: Involving the addition of oxygen or removal of hydrogen.

Reduction: Involving the addition of hydrogen or removal of oxygen.

Substitution: Involving the replacement of one atom or group with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols.

Wissenschaftliche Forschungsanwendungen

Neratinib-d6 is used in various scientific research applications, including:

Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion of neratinib.

Drug interaction studies: To investigate potential interactions with other drugs.

Metabolite identification: To identify and characterize the metabolites of neratinib.

Biological studies: To study the effects of deuteration on the biological activity of neratinib.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lapatinib: Another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.

Afatinib: An irreversible inhibitor of the epidermal growth factor receptor family.

Erlotinib: A reversible inhibitor of the epidermal growth factor receptor.

Uniqueness of Neratinib-d6

This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and drug interactions compared to non-deuterated compounds.

Eigenschaften

CAS-Nummer |

1259519-18-0 |

|---|---|

Molekularformel |

C30H29ClN6O3 |

Molekulargewicht |

563.088 |

IUPAC-Name |

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |

InChI |

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+/i2D3,3D3 |

InChI-Schlüssel |

JWNPDZNEKVCWMY-CJSPGLJTSA-N |

SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C |

Synonyme |

(2E)-N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide; HKI 272-d6; |

Herkunft des Produkts |

United States |

Q1: Why is neratinib-d6 used as an internal standard for quantifying neratinib in biological samples?

A1: this compound is used as an internal standard in this study due to its structural similarity to neratinib. [] This similarity results in comparable physicochemical behavior during sample preparation and analysis. Using a deuterated analog like this compound offers a significant advantage: it accounts for variations in extraction recovery, ionization efficiency, and other potential matrix effects during analysis. This leads to improved accuracy and precision in quantifying neratinib concentrations in complex biological matrices like plasma.

Q2: What analytical technique was used to quantify neratinib in the study, and how was this compound incorporated into the method?

A2: The study utilized ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify neratinib. [] this compound was added to the plasma samples before the extraction process. The method specifically monitored the mass transitions of neratinib (m/z 557.3/112.1) and this compound (m/z 563.1/118.2) to differentiate and quantify each compound. By comparing the peak area ratios of neratinib to this compound, researchers could accurately determine neratinib concentrations in the plasma samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)